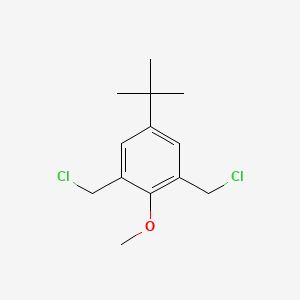
5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, two chloromethyl groups, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene typically involves the chloromethylation of 5-tert-butyl-2-methoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products like 5-tert-butyl-1,3-bis(methoxymethyl)-2-methoxybenzene.
Oxidation: Products like 5-tert-butyl-1,3-bis(chloromethyl)-2-formylbenzene.
Reduction: Products like 5-tert-butyl-1,3-bis(methyl)-2-methoxybenzene.
Scientific Research Applications
5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-1,3-bis(bromomethyl)-2-methoxybenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. The tert-butyl group also adds steric hindrance, influencing the compound’s behavior in various reactions.
Properties
CAS No. |
62224-04-8 |
|---|---|
Molecular Formula |
C13H18Cl2O |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
5-tert-butyl-1,3-bis(chloromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H18Cl2O/c1-13(2,3)11-5-9(7-14)12(16-4)10(6-11)8-15/h5-6H,7-8H2,1-4H3 |
InChI Key |
QOPSKTHTAZOQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CCl)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-yl)(6-methyl-4H-furo[3,2-b]indol-2-yl)methanone](/img/structure/B14537018.png)
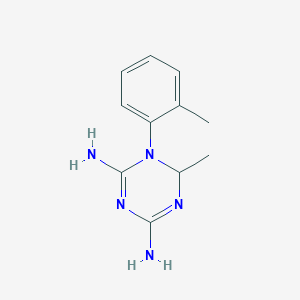
![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)
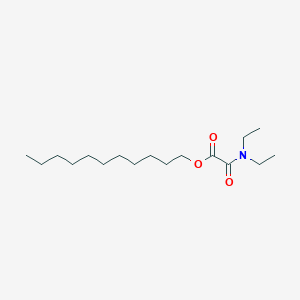
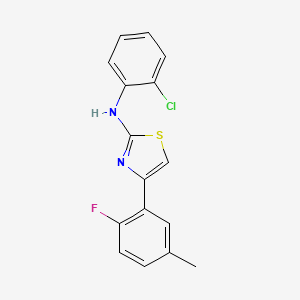
![(4E)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B14537038.png)
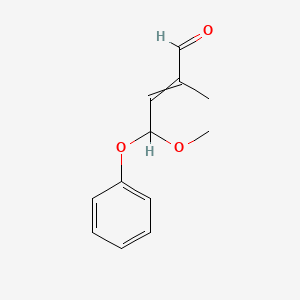
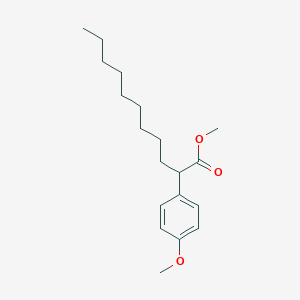
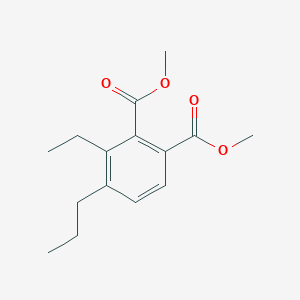
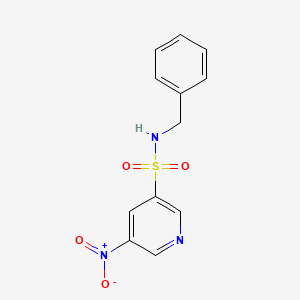
![1-Phenyltetrahydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14537057.png)
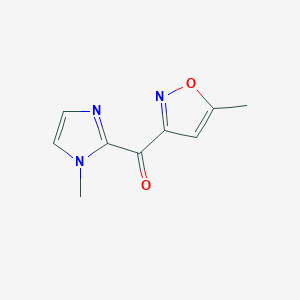
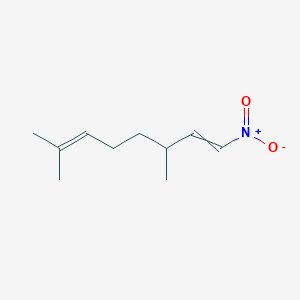
![(4-Chlorophenyl)[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]methanone](/img/structure/B14537077.png)
